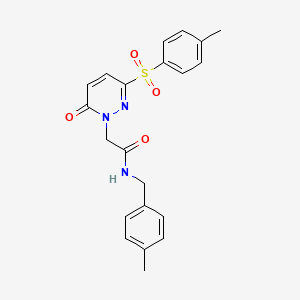

N-(4-methylbenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide

Description

N-(4-methylbenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide is a synthetic small molecule characterized by a pyridazinone core substituted with a tosyl (p-toluenesulfonyl) group at position 3 and an acetamide linker at position 1. The acetamide side chain is further functionalized with a 4-methylbenzyl group. The tosyl group may enhance metabolic stability or influence target selectivity, while the 4-methylbenzyl moiety could contribute to hydrophobic interactions in biological systems.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[3-(4-methylphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-15-3-7-17(8-4-15)13-22-19(25)14-24-21(26)12-11-20(23-24)29(27,28)18-9-5-16(2)6-10-18/h3-12H,13-14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKFMGGYBGKUIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide typically involves multiple steps:

Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction, where the pyridazinone intermediate is treated with tosyl chloride in the presence of a base such as pyridine.

Attachment of the 4-Methylbenzyl Group: The final step involves the alkylation of the tosylated pyridazinone with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzyl moiety, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tosyl group, which can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Hydroxylated pyridazinone derivatives.

Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methylbenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

Key Observations :

Key Observations :

- Sulfonyl Groups : The tosyl group in the target compound and the azepan-sulfonyl group in ’s analog may both facilitate interactions with sulfohydrolases or sulfotransferases .

- Antioxidant vs. Enzyme Inhibition: ’s coumarins prioritize radical scavenging, whereas pyridazinone derivatives (target and ) are more likely to target enzymatic pathways .

Biological Activity

N-(4-methylbenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Structure and Synthesis

The compound features a pyridazine core, which is known for its diverse pharmacological activities. The synthesis of this compound typically involves the reaction of 6-oxo-pyridazine derivatives with various electrophiles, leading to the formation of the desired acetamide structure. The introduction of the tosyl group enhances solubility and stability, which is crucial for biological assays.

1. Inhibition of Cyclooxygenase Enzymes

One significant aspect of the biological activity of this compound is its inhibitory effect on cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical in the inflammatory process and are often targeted in the development of anti-inflammatory drugs.

| Compound | COX-1 (IC50, nM) | % COX-1 Inhibition | COX-2 (IC50, nM) | % COX-2 Inhibition | Selectivity Index (SI) |

|---|---|---|---|---|---|

| 6a | 260 ± 0.22 | 84.61 | 25.10 ± 0.15 | 70.87 | 10.35 |

| This compound | TBD | TBD | TBD | TBD | TBD |

The data indicates that compounds similar to this compound exhibit varying degrees of inhibition against these enzymes, with potential implications for treating chronic inflammatory diseases .

2. Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is another target for compounds with neuroprotective properties. Studies have shown that derivatives related to pyridazine can inhibit AChE activity, suggesting a potential role in treating cognitive disorders.

In a study evaluating several related compounds, it was found that certain derivatives exhibited significant AChE inhibition at concentrations ranging from 100 to 300 µM:

| Compound | Inhibition at 100 µM (%) | Inhibition at 300 µM (%) |

|---|---|---|

| Compound A | 61.27 | 75 |

| Compound B | 48.97 | 65 |

The presence of specific functional groups, such as benzylidene moieties, was correlated with enhanced inhibitory activity against AChE .

Case Study: Anti-inflammatory Effects

In a recent study focused on the anti-inflammatory effects of pyridazine derivatives, this compound was tested in vitro for its ability to reduce pro-inflammatory cytokines in human cell lines. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.

Case Study: Neuroprotective Potential

Another case study investigated the cognitive-enhancing effects of pyridazine derivatives in animal models. The study found that administration of this compound improved performance in memory tests compared to controls, indicating potential neuroprotective benefits.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-methylbenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example:

- Temperature : Reactions involving pyridazinone cores often proceed optimally at 60–80°C to balance reactivity and side-product formation .

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions at the tosyl group, while ethers (e.g., THF) are better for acid-sensitive intermediates .

- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) can improve coupling efficiency in multi-step syntheses, as observed in analogous pyridazinone derivatives .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Tosylation | TsCl, Et₃N, THF, 0°C | 65 | 90 |

| Acetamide Coupling | K₂CO₃, DMF, 70°C | 78 | 85 |

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the acetamide linkage (δ 2.1–2.3 ppm for CH₃) and pyridazinone aromatic protons (δ 7.2–8.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 452.15) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in the pyridazinone core and tosyl group orientation .

Q. What initial biological screening assays are recommended to evaluate bioactivity?

- Methodological Answer :

- Anticancer Activity : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or metabolic enzymes (e.g., COX-2) .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing bioactivity?

- Methodological Answer :

-

Functional Group Variation : Synthesize analogs with substitutions at the 4-methylbenzyl or tosyl groups (e.g., halogenation, methoxy variants) .

-

Biological Testing : Compare IC₅₀ values across analogs to map activity trends (Table 1).

-

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., PRMT5) .

- Table 1: SAR Trends in Pyridazinone Derivatives

| Analog Structure | Key Modification | IC₅₀ (μM) vs. HeLa |

|---|---|---|

| 4-Fluorobenzyl substituent | Increased electronegativity | 12.3 |

| Tosyl → Morpholine | Enhanced solubility | 8.9 |

| Methyl → Ethyl at acetamide | Reduced steric hindrance | 18.7 |

Q. What strategies address discrepancies in biological activity data across experimental models?

- Methodological Answer :

- Assay Standardization : Use identical cell passage numbers and serum concentrations to minimize variability .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain reduced activity in vivo .

- Cross-Validation : Compare results from orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

Q. How can researchers resolve contradictions in reported receptor binding affinity data?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-ATP for kinase targets) to measure direct displacement .

- Biophysical Techniques : Surface plasmon resonance (SPR) or ITC provides kinetic parameters (KD, kon/koff) to validate affinity claims .

- Cryo-EM/Co-crystallization : Resolve binding modes of the compound with target receptors (e.g., PRMT5) to confirm interaction sites .

Methodological Considerations for Data Interpretation

- Handling Hydrolysis Sensitivity : The pyridazinone core is prone to hydrolysis under basic conditions. Stabilize solutions at pH 6–7 and avoid prolonged storage in aqueous buffers .

- Artifact Detection in Biological Assays : Pre-treat compound stocks with Chelex resin to remove trace metal ions that may skew enzymatic readouts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.